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Compound of Interest

Compound Name: Apatinib metabolite M1-1

Cat. No.: B15190955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused comparison of the inhibitory potency of Apatinib on Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Due to the

lack of identifiable scientific literature on a compound referred to as "M1-1" as a VEGFR2

inhibitor within the scope of our search, a direct comparison is not possible. This document will

therefore focus on the characterization of Apatinib's interaction with VEGFR2, supported by

experimental data and detailed protocols.

Potency of Apatinib on VEGFR2
Apatinib is a potent and selective inhibitor of the VEGFR2 tyrosine kinase.[1] It competitively

binds to the ATP binding site of the intracellular domain of VEGFR2, thereby blocking

downstream signaling pathways involved in endothelial cell proliferation, migration, and

survival.
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Compound Target Assay Type IC50 (nM) Reference

Apatinib VEGFR2 Kinase Assay 0.13 [2]

Apatinib VEGFR2
Cell-based Assay

(H446 cells)
18.2 ± 1.5 [2]

Apatinib VEGFR2
Cell-based Assay

(H69 cells)
25.4 ± 2.1 [2]

Note: IC50 values can vary depending on the specific experimental conditions, such as ATP

concentration in kinase assays and the cell line used in cell-based assays.

VEGFR2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor

dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.

[3] This initiates a cascade of downstream signaling events crucial for angiogenesis.
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Caption: VEGFR2 signaling cascade initiated by VEGF binding.

Experimental Protocols
In Vitro VEGFR2 Kinase Inhibition Assay
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This protocol outlines a typical method to determine the half-maximal inhibitory concentration

(IC50) of a compound against VEGFR2 kinase activity.

Materials:

Recombinant human VEGFR2 kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

Adenosine triphosphate (ATP)

Apatinib (or other test compounds)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

384-well assay plates

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of Apatinib in DMSO. Further dilute the

compounds in kinase buffer to the desired final concentrations.

Reaction Setup:

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

Add 2.5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in

kinase buffer.

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP

concentration should be close to the Km value for VEGFR2.

Incubation: Incubate the plate at room temperature for 1 hour.
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Signal Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce

a luminescent signal. Incubate for 30 minutes at room temperature.

Data Analysis:

Measure the luminescence signal using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.
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Caption: Workflow for a typical in vitro kinase inhibition assay.
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Cell-Based VEGFR2 Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a compound on VEGF-

induced VEGFR2 phosphorylation in intact cells.

Materials:

Human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing

VEGFR2

Cell culture medium (e.g., EGM-2)

Recombinant human VEGF-A

Apatinib (or other test compounds)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175) and mouse anti-total-VEGFR2

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

Western blot reagents and equipment

Cell imaging system or plate reader for signal quantification

Procedure:

Cell Culture and Treatment:

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

Starve the cells in a serum-free medium for 4-6 hours.

Pre-treat the cells with various concentrations of Apatinib or vehicle for 1 hour.

VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

Cell Lysis:
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Wash the cells with ice-cold PBS.

Lyse the cells with lysis buffer and collect the lysates.

Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Data Analysis:

Strip the membrane and re-probe with the antibody against total VEGFR2 to normalize for

protein loading.

Quantify the band intensities and calculate the ratio of phosphorylated VEGFR2 to total

VEGFR2.

Determine the inhibitory effect of the compound on VEGFR2 phosphorylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pdfs.semanticscholar.org/faee/a5eae2b990ce82b42d42725f5a71116da50a.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://www.benchchem.com/product/b15190955#comparative-potency-of-apatinib-and-m1-1-on-vegfr2
https://www.benchchem.com/product/b15190955#comparative-potency-of-apatinib-and-m1-1-on-vegfr2
https://www.benchchem.com/product/b15190955#comparative-potency-of-apatinib-and-m1-1-on-vegfr2
https://www.benchchem.com/product/b15190955#comparative-potency-of-apatinib-and-m1-1-on-vegfr2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15190955?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15190955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

